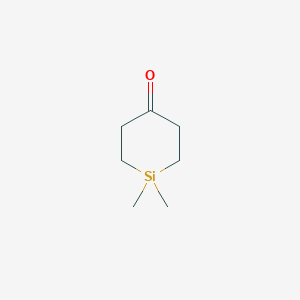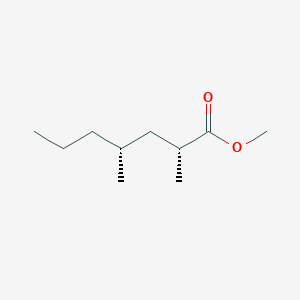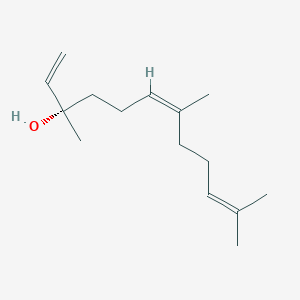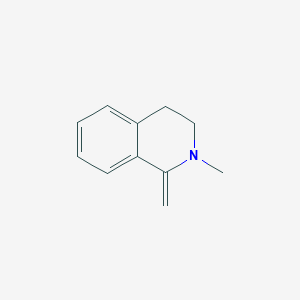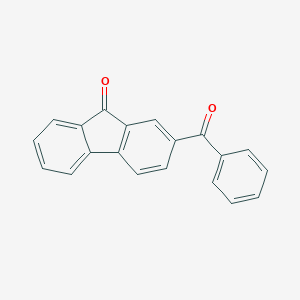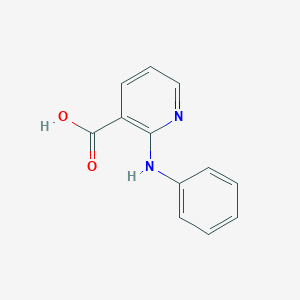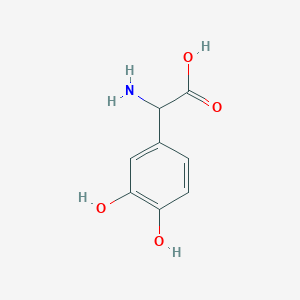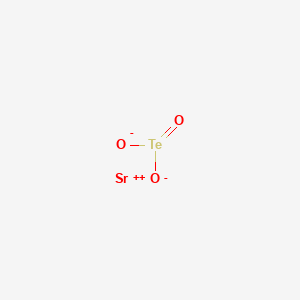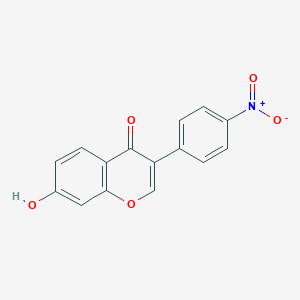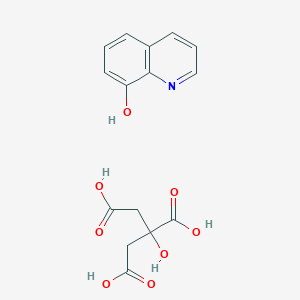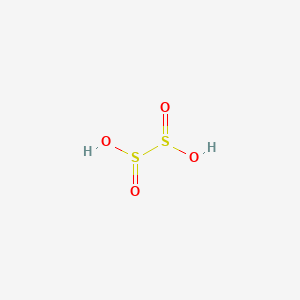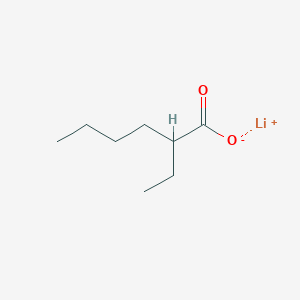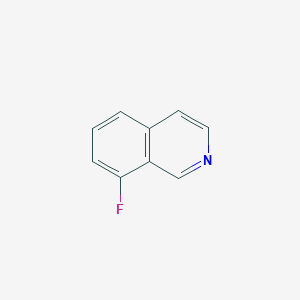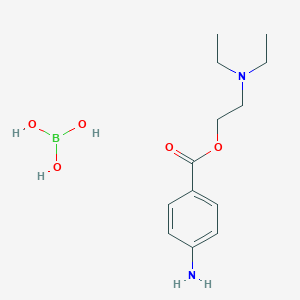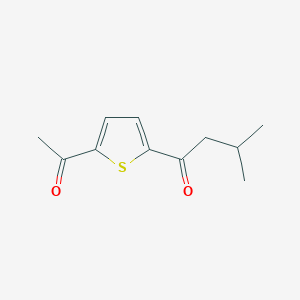
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.
Direcciones Futuras
There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, especially in the areas of sleep and anxiety.
Métodos De Síntesis
The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, which can be purified through distillation or other methods.
Aplicaciones Científicas De Investigación
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
Número CAS |
18282-21-8 |
|---|---|
Nombre del producto |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3 |
Clave InChI |
IKFYKIYYGSSHEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
SMILES canónico |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
Sinónimos |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



